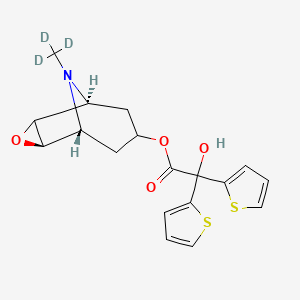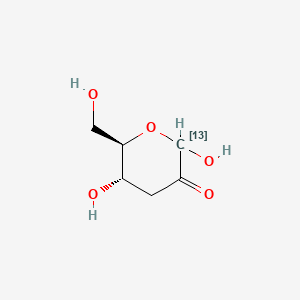
3-Deoxyglucosone-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxyglucosone-13C is a labeled form of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is significant in the study of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids like lysine or arginine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound involves the use of labeled glucose (glucose-13C) as a starting material. The labeled glucose undergoes the Maillard reaction with amino acids under specific conditions to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Deoxyglucosone-13C undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Produces various carbonyl compounds.
Reduction: Yields alcohol derivatives.
Substitution: Forms substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-Deoxyglucosone-13C has a wide range of applications in scientific research:
Chemistry: Used to study the Maillard reaction and the formation of AGEs.
Biology: Investigates the role of AGEs in biological systems and their impact on cellular functions.
Medicine: Studies the involvement of AGEs in diseases like diabetes, atherosclerosis, and Alzheimer’s disease.
Mécanisme D'action
3-Deoxyglucosone-13C exerts its effects through the formation of AGEs. It reacts with amino groups in proteins, lipids, and nucleic acids to form stable, irreversible adducts. These adducts can alter the structure and function of biomolecules, leading to cellular dysfunction and disease. The primary molecular targets include proteins like collagen and enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.
Glyoxal: A simpler dicarbonyl compound that also participates in glycation reactions.
Uniqueness
3-Deoxyglucosone-13C is unique due to its specific formation through the Maillard reaction and its role as a key intermediate in the production of AGEs. Its labeled form, this compound, allows for precise tracking and study in various research applications .
Propriétés
Formule moléculaire |
C6H10O5 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)(213C)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i6+1 |
Clé InChI |
UHPMJDGOAZMIID-SGWUHDRASA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[13CH](C1=O)O)CO)O |
SMILES canonique |
C1C(C(OC(C1=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
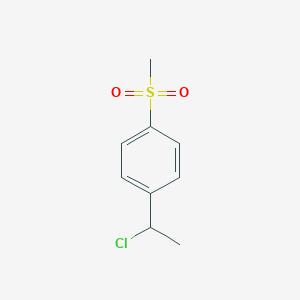
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
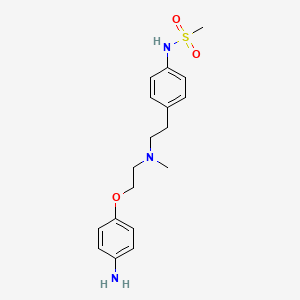
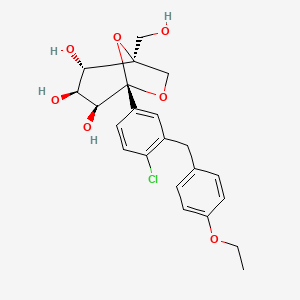

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
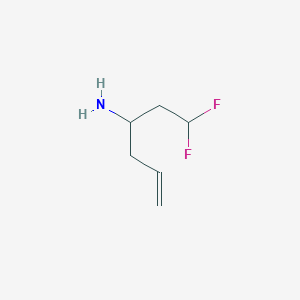
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
